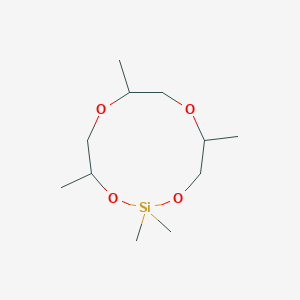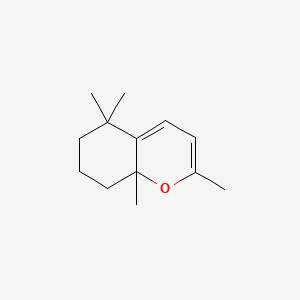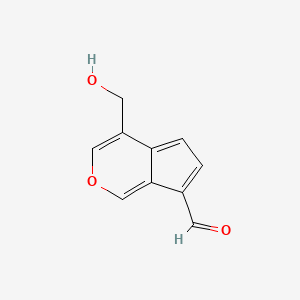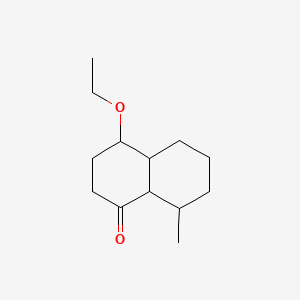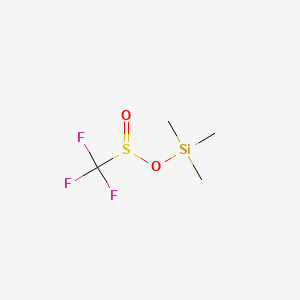
Trifluoromethanesulfinic acid trimethylsilyl ester
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Trifluoromethanesulfinic acid trimethylsilyl ester is an organosilicon compound with the formula CF3SO2OSi(CH3)3. It is a colorless, moisture-sensitive liquid primarily used in organic synthesis. This compound is known for its ability to activate ketones and aldehydes, making it a valuable reagent in various chemical reactions .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The preparation of trifluoromethanesulfinic acid trimethylsilyl ester typically involves the reaction of trifluoromethanesulfonic acid with trimethylchlorosilane. The reaction is carried out under anhydrous conditions to prevent hydrolysis. The reaction mixture is usually stirred at room temperature for several hours, followed by distillation to purify the product .
Industrial Production Methods
Industrial production of this compound follows a similar synthetic route but on a larger scale. The reaction is conducted in a controlled environment to ensure high purity and yield. The use of advanced distillation techniques helps in the efficient separation of the desired product from impurities .
Análisis De Reacciones Químicas
Types of Reactions
Trifluoromethanesulfinic acid trimethylsilyl ester undergoes various types of chemical reactions, including:
Silylation: It is used as a silylating agent to form trimethylsilyl-enol ethers from esters of α-diazoacetoacetic acid.
Activation of Ethers: It activates benzyl and allyl ethers for the alkylation of sulfides.
Cyclization: It facilitates the Dieckmann-like cyclization of ester-imides and diesters.
Common Reagents and Conditions
Common reagents used in reactions with this compound include boron trifluoride etherate, organolithium reagents, and chiral ligands. The reactions are typically carried out under anhydrous conditions to prevent hydrolysis .
Major Products Formed
The major products formed from reactions involving this compound include trimethylsilyl-enol ethers, cyclohexenones, and symmetrical ethers .
Aplicaciones Científicas De Investigación
Trifluoromethanesulfinic acid trimethylsilyl ester has a wide range of applications in scientific research:
Mecanismo De Acción
The mechanism of action of trifluoromethanesulfinic acid trimethylsilyl ester involves its ability to act as a strong electrophile. It activates ketones and aldehydes by forming a silyl enol ether intermediate, which then undergoes further reactions. The compound’s electrophilic nature makes it effective in various organic transformations .
Comparación Con Compuestos Similares
Similar Compounds
Trimethylsilyl trifluoromethanesulfonate: Another organosilicon compound with similar applications in organic synthesis.
(Trimethylsilyl)methyl trifluoromethanesulfonate: Used in similar silylation reactions.
Uniqueness
Trifluoromethanesulfinic acid trimethylsilyl ester is unique due to its high electrophilicity and ability to activate a wide range of substrates. Its moisture sensitivity and specific reaction conditions make it distinct from other silylating agents .
Propiedades
IUPAC Name |
trimethylsilyl trifluoromethanesulfinate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H9F3O2SSi/c1-11(2,3)9-10(8)4(5,6)7/h1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MTQMDSSUZGAUMJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[Si](C)(C)OS(=O)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H9F3O2SSi |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![[(3R,4S,5R,6R)-4,5-diacetyloxy-6-bromo-6-cyanooxan-3-yl] acetate](/img/structure/B13794616.png)
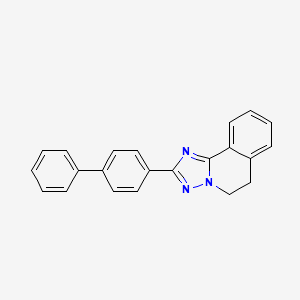
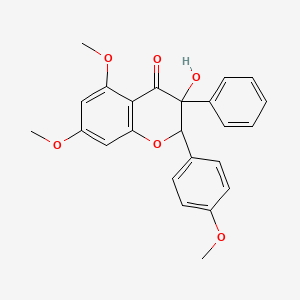
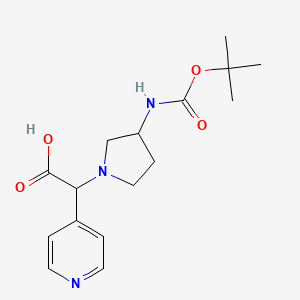
![1-[(3,4-Dihydroxyphenyl)methyl]pyrrolidine-2,5-dione](/img/structure/B13794661.png)
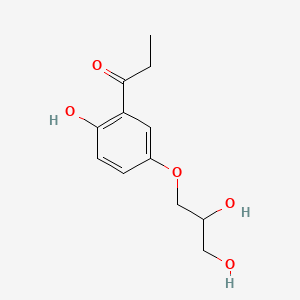
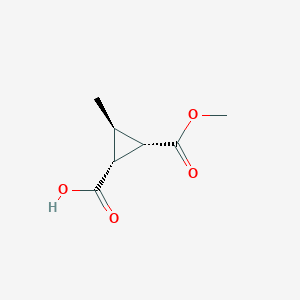
![2,6-Anthracenedisulfonic acid, 9,10-dihydro-1,5-dihydroxy-9,10-dioxo-4,8-bis[(sulfomethyl)amino]-, tetrasodium salt](/img/structure/B13794683.png)
